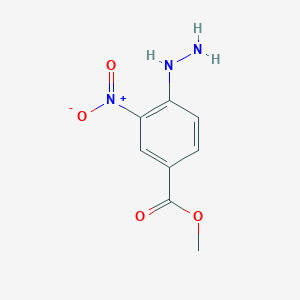

Methyl 4-hydrazinyl-3-nitrobenzoate

Description

Methyl 4-hydrazinyl-3-nitrobenzoate (CAS 87054-48-6) is a nitro-substituted benzoate ester with a hydrazine functional group at the para position. Its molecular formula is C₈H₉N₃O₄, and it has a molecular weight of 211.18 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry and organic synthesis, where its hydrazinyl group enables condensation reactions for constructing heterocyclic frameworks. Storage recommendations include maintaining the compound at 2–8°C in a sealed, moisture-free environment. For solubility enhancement, heating to 37°C with sonication is advised . Its purity exceeds 95%, as confirmed by analytical certificates .

Properties

CAS No. |

87054-48-6 |

|---|---|

Molecular Formula |

C8H9N3O4 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

methyl 4-hydrazinyl-3-nitrobenzoate |

InChI |

InChI=1S/C8H9N3O4/c1-15-8(12)5-2-3-6(10-9)7(4-5)11(13)14/h2-4,10H,9H2,1H3 |

InChI Key |

NWIYFWDJWIGDBG-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Methyl 4-hydrazinyl-3-nitrobenzoate has been studied for its potential anticancer properties. Research indicates that compounds containing hydrazine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against bacterial strains have revealed that methyl 4-hydrazinyl-3-nitrobenzoate possesses significant antibacterial properties, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

Research suggests that compounds similar to methyl 4-hydrazinyl-3-nitrobenzoate may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .

Synthetic Applications

1. Intermediate in Organic Synthesis

Methyl 4-hydrazinyl-3-nitrobenzoate serves as an important intermediate in the synthesis of various complex organic molecules. Its reactive hydrazine group allows for further transformations, including cyclization reactions that are pivotal in creating heterocyclic compounds used in pharmaceuticals .

2. Development of Novel Drug Candidates

The compound's structure facilitates the development of novel drug candidates targeting specific biological pathways. For example, modifications to the hydrazine group can lead to derivatives with enhanced pharmacological profiles, potentially improving efficacy and reducing side effects compared to existing treatments .

Case Studies

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

| Property | Methyl 4-hydrazinyl-3-nitrobenzoate | Ethyl 4-hydrazinyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.18 | 225.20 | 165.15 |

| Solubility | DMSO, ethanol | Ethanol, DMSO | Organic solvents |

| Storage Temperature | 2–8°C | Room temperature (inert atmosphere) | Not specified |

| Key Application | Heterocyclic synthesis | Research intermediate | Supramolecular materials |

Preparation Methods

Nitration of Methyl Benzoate to Form Methyl 3-Nitrobenzoate

The initial step in synthesizing methyl 4-hydrazinyl-3-nitrobenzoate is the nitration of methyl benzoate to introduce the nitro group at the 3-position. This is typically achieved by electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

- Methyl benzoate (2.0 g) is mixed with concentrated sulfuric acid (4 cm³) in a cooled environment (ice-water bath).

- A nitrating mixture is prepared by slowly combining nitric acid (1.5 cm³) and sulfuric acid (1.5 cm³), also cooled.

- The nitrating mixture is added slowly to the methyl benzoate solution while maintaining low temperature to control regioselectivity and minimize side reactions.

- The product, methyl 3-nitrobenzoate, is isolated and purified by recrystallization.

This method yields methyl 3-nitrobenzoate with good purity and yield, serving as a key intermediate for further functionalization.

Esterification of Nitrobenzoic Acid to Alkyl Nitrobenzoates

An alternative route involves starting from nitrobenzoic acid derivatives, which are esterified to form alkyl nitrobenzoates such as methyl 3-nitrobenzoate. Esterification is catalyzed by strong acids, with recent advances favoring polyfluoroalkanesulfonic acids over traditional sulfuric acid due to improved yields and fewer side reactions.

Key Features of the Esterification Process:

| Aspect | Details |

|---|---|

| Starting Material | Nitrobenzoic acid (2-, 3-, or 4-nitro isomers) |

| Alcohol Used | Lower alkanols (C1-C3), e.g., methanol for methyl esters |

| Catalyst | Polyfluoroalkanesulfonic acids or their hydrates (e.g., tetrafluoroethanesulfonic acid) |

| Catalyst Loading | 0.1 to 20 mol% relative to nitrobenzoic acid (preferably 2-4 mol%) |

| Solvent | Inert solvents like toluene, cyclohexane, chlorobenzene, or 1,2-dichloroethane |

| Temperature | 60°C to 120°C (commonly 62°C to 95°C) |

| Reaction Time | Controlled addition of alcohol, with distillation of azeotropic mixtures to drive esterification |

| Yield and Purity | Yields up to ~95%, purity >98% by HPLC |

Advantages of Polyfluoroalkanesulfonic Acid Catalysts:

- Avoids side reactions such as sulfonation and oxidation common with sulfuric acid.

- Catalyst can be recovered and recycled via aqueous extraction.

- Provides higher purity and better yields compared to traditional methods.

| Nitrobenzoic Acid Isomer | Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Purity (HPLC %) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 4-Nitrobenzoic acid | Ethanol | 2-4 | Toluene | 62-95 | 88.3-94.4 | 98.9-99.2 | 55.8 |

| 3-Nitrobenzoic acid | Ethanol | 2-4 | Toluene | 62-95 | ~94.7 | 98.6 | 39.7 |

This esterification approach can be adapted for methyl esters by substituting ethanol with methanol under similar conditions.

Introduction of the Hydrazinyl Group

The hydrazinyl group (-NH-NH2) at the 4-position is introduced typically via nucleophilic substitution or reduction of a suitable precursor, such as a halogenated or nitro-substituted methyl nitrobenzoate, followed by reaction with hydrazine hydrate or a hydrazine derivative.

- Direct Hydrazinolysis: Treating methyl 4-nitrobenzoate or methyl 4-halogen-3-nitrobenzoate with hydrazine hydrate under reflux conditions to substitute the functional group with hydrazinyl.

- Reduction and Functionalization: Reduction of the nitro group to an amine, followed by diazotization and subsequent reaction to introduce hydrazinyl functionality.

The detailed protocols for hydrazinyl substitution are less commonly documented in open literature but generally rely on controlled reaction conditions to avoid over-reduction or side reactions.

Summary Table of Preparation Steps for Methyl 4-Hydrazinyl-3-nitrobenzoate

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | Nitration | Methyl benzoate | HNO3/H2SO4 (nitrating mixture) | 0-5°C, controlled addition | Methyl 3-nitrobenzoate |

| 2 | Esterification | 3-Nitrobenzoic acid | Methanol, polyfluoroalkanesulfonic acid | 60-95°C, inert solvent | Methyl 3-nitrobenzoate ester |

| 3 | Hydrazinyl substitution | Methyl 4-nitrobenzoate or halide | Hydrazine hydrate | Reflux, solvent (e.g., ethanol) | Methyl 4-hydrazinyl-3-nitrobenzoate |

Research Findings and Analytical Data

- The nitration step requires precise temperature control to avoid dinitration or oxidation.

- Polyfluoroalkanesulfonic acid catalysts significantly improve esterification yields and reduce side products compared to sulfuric acid.

- Hydrazinyl substitution is sensitive to reaction conditions; excess hydrazine or prolonged heating can lead to decomposition.

- Purity of final methyl 4-hydrazinyl-3-nitrobenzoate is typically confirmed by HPLC and melting point analysis.

- Yields for esterification steps exceed 90% under optimized conditions, with hydrazinyl substitution yields varying depending on precursor and method.

Q & A

Q. What are the standard synthetic routes for Methyl 4-hydrazinyl-3-nitrobenzoate, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves nitration and hydrazine substitution. For example, nitration of methyl 4-methylbenzoate derivatives using a mixture of sulfuric and nitric acid under controlled temperatures (0–5°C) to prevent over-nitration, followed by hydrazine substitution at the para position. Key optimizations include maintaining stoichiometric ratios (e.g., HNO₃:H₂SO₄ ≈ 1:3), reaction time (2–5 hours), and purification via recrystallization from dichloromethane/water . For hydrazine incorporation, inert atmospheres (e.g., N₂) and anhydrous conditions are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 4-hydrazinyl-3-nitrobenzoate, and what are the expected spectral signatures?

- Methodological Answer :

- ¹H/¹³C NMR : The hydrazinyl group (–NH–NH₂) appears as a broad singlet (δ 4.5–5.5 ppm for NH protons). The nitro group (–NO₂) deshields adjacent aromatic protons, shifting signals to δ 8.2–8.8 ppm.

- IR Spectroscopy : Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch). The ester carbonyl (C=O) appears at ~1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm molecular weight, with fragmentation patterns showing loss of NO₂ (–46 amu) or COOCH₃ (–59 amu) .

Q. What are the common impurities encountered during synthesis, and how can they be identified and quantified?

- Methodological Answer : Common impurities include unreacted nitro precursors (e.g., methyl 3-nitrobenzoate) and over-nitrated byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) can resolve these impurities. Quantification via calibration curves of reference standards (e.g., 3-nitrobenzoate derivatives) is recommended .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of Methyl 4-hydrazinyl-3-nitrobenzoate?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in diethyl ether or ethanol at 25°C .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 223 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor convergence (<0.05) and anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are modeled using riding positions (C–H = 0.93–0.96 Å) .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in Methyl 4-hydrazinyl-3-nitrobenzoate crystals?

- Methodological Answer : Use graph-set analysis (Etter’s formalism) to classify hydrogen bonds:

- Descriptors : Chains (C), rings (R), and intramolecular (S) interactions.

- Software : Mercury or OLEX2 for visualization. For example, the hydrazinyl group often forms N–H···O hydrogen bonds with nitro or ester oxygens, creating R₂²(8) motifs. Validate bond distances (2.8–3.2 Å) and angles (150–180°) against crystallographic databases .

Q. How should researchers address contradictions between computational predictions and experimental data in structural analysis?

- Methodological Answer :

- Validation : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles from X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects.

- Energy Frameworks : Use CrystalExplorer to compare lattice energies. For example, electrostatic contributions from nitro groups may stabilize experimental conformations not seen in gas-phase calculations .

Q. What methodologies are effective in studying the reactivity of the nitro group under various experimental conditions?

- Methodological Answer :

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C in ethanol) to assess conversion to amine derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane).

- Electrophilicity : React with nucleophiles (e.g., thiols or amines) in DMF at 60°C. Kinetic studies (UV-Vis at 400 nm) quantify nitro group activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.